N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide
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Overview
Description
N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide is a compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or
Properties
Molecular Formula |
C11H14N4OS |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide |
InChI |
InChI=1S/C11H14N4OS/c1-15(2)9(16)3-5-12-11-10-8(4-6-17-10)13-7-14-11/h4,6-7H,3,5H2,1-2H3,(H,12,13,14) |
InChI Key |
FOFUDEMQWKEMST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCNC1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
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